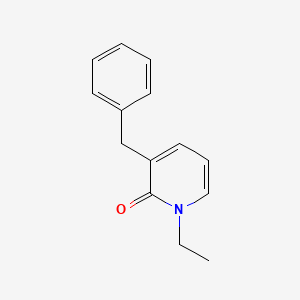
14-Methyldotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C₃₃H₆₈. It is a methyl-branched alkane, specifically a dotriacontane with a methyl group at the 14th carbon position. This compound is found in various natural sources, including the cuticular hydrocarbons of insects and the waxy coatings of plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyldotriacontane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum on carbon .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, followed by purification processes such as distillation and chromatography. The compound can also be synthesized through chemical processes involving the polymerization of smaller hydrocarbons .
Analyse Chemischer Reaktionen
Types of Reactions: 14-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, and carboxylic acids.
Reduction: Although less common, reduction can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, particularly with chlorine and bromine, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts like palladium or platinum.
Substitution: Halogenation typically requires ultraviolet light (UV) or heat to initiate the reaction.
Major Products:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
14-Methyldotriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection against desiccation.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of waxes and lubricants.
Wirkmechanismus
The mechanism of action of 14-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from water and microbial penetration. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Dotriacontane: A straight-chain alkane with 32 carbon atoms.
10-Methyldotriacontane: Another methyl-branched alkane with the methyl group at the 10th position.
15-Methyltritriacontane: A longer-chain alkane with a methyl group at the 15th position.
Uniqueness: 14-Methyldotriacontane is unique due to its specific branching at the 14th carbon, which can influence its physical properties and interactions with other molecules. This branching can affect its melting point, solubility, and reactivity compared to its straight-chain and differently branched counterparts .
Eigenschaften
CAS-Nummer |
58349-84-1 |
|---|---|
Molekularformel |
C33H68 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
14-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-16-17-18-19-20-22-24-26-28-30-32-33(3)31-29-27-25-23-21-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
InChI-Schlüssel |
DOIBTVCEXBAWIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


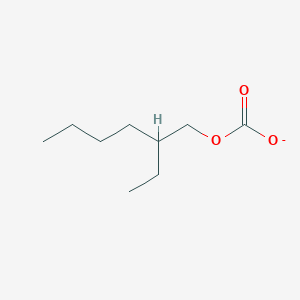
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)


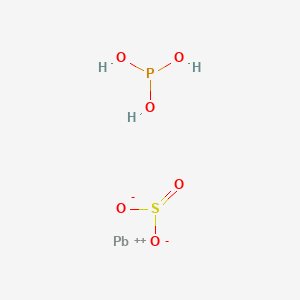
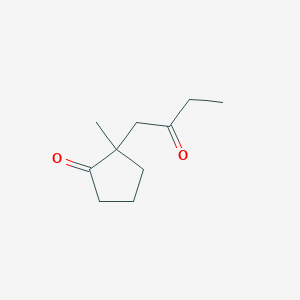
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
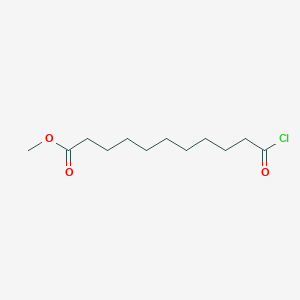
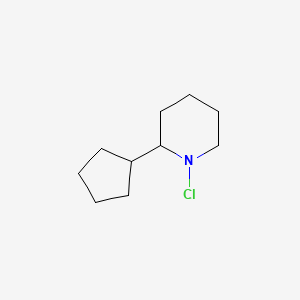

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
